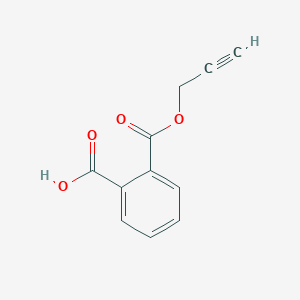![molecular formula C20H20N4O3S B464755 N-(4-{[(4,6-二甲基-2-嘧啶基)氨基]磺酰基}苯基)-2-甲基苯甲酰胺 CAS No. 289630-05-3](/img/structure/B464755.png)
N-(4-{[(4,6-二甲基-2-嘧啶基)氨基]磺酰基}苯基)-2-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. For “N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide”, specific structural details are not provided in the search results .Chemical Reactions Analysis
Information on specific chemical reactions involving “N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide” is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, melting point, boiling point, and reactivity. For “N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide”, specific physical and chemical properties are not provided in the search results .作用机制
The mechanism of action of DMSO is not fully understood. However, it is believed that DMSO acts as a hydrogen bond disruptor, allowing for greater solubility of compounds in solution. DMSO also has the ability to penetrate cell membranes, making it useful in cell culture experiments.
Biochemical and Physiological Effects:
DMSO has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, making it useful in the treatment of conditions such as arthritis. DMSO also has the ability to scavenge free radicals, making it a potential therapy for conditions such as Alzheimer's disease. Additionally, DMSO has been shown to have analgesic properties, making it useful in the treatment of pain.
实验室实验的优点和局限性
DMSO has several advantages as a solvent in laboratory experiments. It has a high boiling point, making it useful in high-temperature reactions. Additionally, it has a low toxicity and is relatively inexpensive. However, DMSO has several limitations. It has a strong odor, which can be unpleasant for researchers working with it. Additionally, it can cause skin irritation and is known to be a skin irritant.
未来方向
There are several future directions for the use of DMSO in scientific research. One potential application is in the field of regenerative medicine. DMSO has been shown to have the ability to promote the differentiation of stem cells into specific cell types. Additionally, DMSO has been shown to have anti-cancer properties, making it a potential therapy for cancer. Further research is needed to fully understand the potential applications of DMSO in these areas.
Conclusion:
In conclusion, DMSO is a widely used solvent in scientific research. Its unique properties make it an essential component in many laboratory experiments. DMSO has several advantages as a solvent, including its ability to dissolve both polar and nonpolar compounds, its low toxicity, and its relatively low cost. However, it also has several limitations, including its strong odor and potential for skin irritation. Future research is needed to fully understand the potential applications of DMSO in regenerative medicine and cancer therapy.
合成方法
The synthesis of DMSO involves the reaction of 4,6-dimethyl-2-pyrimidinamine and 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methylbenzoic acid to produce DMSO. The yield of this reaction is typically high, making DMSO a cost-effective solvent for laboratory use.
科学研究应用
抗癌特性
N-(4-{[(4,6-二甲基-2-嘧啶基)氨基]磺酰基}苯基)-2-甲基苯甲酰胺展现出有希望的抗癌活性。研究人员已经研究了其对癌细胞系的影响,特别是在抑制细胞增殖、诱导凋亡和破坏肿瘤生长方面。 机理研究表明它干扰关键的细胞通路,使其成为靶向癌症治疗的潜在候选药物 .
抗菌活性
该化合物已显示出对多种病原体的抗菌特性。研究已经探索了其对细菌、真菌甚至耐药菌株的有效性。 研究人员热衷于了解其作用机制和在对抗感染方面的潜在应用 .
抗炎作用
N-(4-{[(4,6-二甲基-2-嘧啶基)氨基]磺酰基}苯基)-2-甲基苯甲酰胺已被研究其抗炎潜力。 它可能调节炎症通路,使其与类风湿性关节炎、炎症性肠病和其他炎症性疾病相关 .
酶抑制
某些酶在疾病过程中发挥着至关重要的作用。研究人员已经探索了该化合物是否可以抑制特定的酶,例如激酶或蛋白酶。 这种抑制可能导致针对各种疾病的新型治疗策略 .
化学生物学和药物设计
该化合物的独特结构使其对化学生物学和药物设计研究具有吸引力。 科学家们已经利用它作为支架来开发具有改善特性的类似物,旨在提高生物利用度、选择性和功效 .
计算模型和分子动力学
涉及计算模型和分子动力学模拟的理论研究提供了对 N-(4-{[(4,6-二甲基-2-嘧啶基)氨基]磺酰基}苯基)-2-甲基苯甲酰胺与其目标蛋白之间相互作用的见解。 这些见解指导了进一步的实验研究和药物优化 .
安全和危害
属性
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-6-4-5-7-18(13)19(25)23-16-8-10-17(11-9-16)28(26,27)24-20-21-14(2)12-15(3)22-20/h4-12H,1-3H3,(H,23,25)(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIXQAFJDREQSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B464697.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B464698.png)
![2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide](/img/structure/B464700.png)
![2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B464702.png)
![2-{[(3,4-Dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B464714.png)
![{4-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B464716.png)
![2,5-dimethyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]aniline](/img/structure/B464718.png)
![5-(2,3-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464724.png)
![5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464726.png)
![5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464728.png)
![5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464729.png)

![N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B464751.png)
